molecular formula C28H31NO4 B1336493 fmoc-Tyrosinol(tbu) CAS No. 187526-99-4

fmoc-Tyrosinol(tbu)

Cat. No.: B1336493
CAS No.: 187526-99-4
M. Wt: 445.5 g/mol
InChI Key: OCTLGTZNAJNVHZ-FQEVSTJZSA-N
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Description

Fmoc-Tyrosinol(tbu): Fmoc-O-tert-butyl-L-tyrosinol , is a derivative of tyrosine, an amino acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group, while the tert-butyl (tbu) group protects the hydroxyl group of tyrosine.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Fmoc-Tyrosinol(tbu) interacts with various enzymes and proteins. It is used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . The nature of these interactions is complex and involves multiple steps of chemical reactions.

Cellular Effects

It is known that this compound plays a role in the synthesis of peptides, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-Tyrosinol(tbu) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple steps of chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Tyrosinol(tbu) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Subcellular Localization

It is known that this compound is involved in the synthesis of peptides, which can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Tyrosinol(tbu) undergoes several types of reactions, including:

Common Reagents and Conditions:

    Deprotection: 20% piperidine in DMF for Fmoc removal.

    Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

Major Products:

    Deprotected Tyrosinol: After removal of the Fmoc and tert-butyl groups, the major product is tyrosinol, which can be further used in peptide synthesis.

Scientific Research Applications

Chemistry: Fmoc-Tyrosinol(tbu) is widely used in the synthesis of peptides and proteins. Its protective groups allow for the stepwise construction of complex peptide sequences without unwanted side reactions .

Biology and Medicine: In biological research, Fmoc-Tyrosinol(tbu) is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, Fmoc-Tyrosinol(tbu) is used in the synthesis of therapeutic peptides. It is also used in the production of peptide-based materials for drug delivery systems .

Comparison with Similar Compounds

    Fmoc-Tyrosine(tbu): Similar to Fmoc-Tyrosinol(tbu) but with a carboxyl group instead of an alcohol group.

    Fmoc-Tyrosine: Lacks the tert-butyl protection on the hydroxyl group.

    Fmoc-Serine(tbu): Similar structure but with a serine backbone instead of tyrosine.

Uniqueness: Fmoc-Tyrosinol(tbu) is unique due to the presence of both Fmoc and tert-butyl protective groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to compounds with only one protective group .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLGTZNAJNVHZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117484
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187526-99-4
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187526-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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